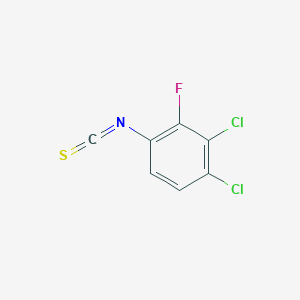

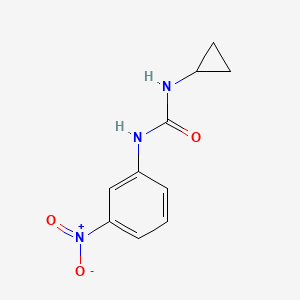

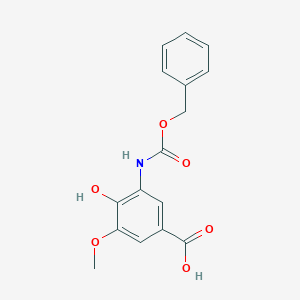

![molecular formula C20H14ClN3O3 B2813290 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 282523-57-3](/img/structure/B2813290.png)

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole, also known as CBN-PBN, is an important heterocyclic compound used in synthetic organic chemistry. It is a versatile building block for a variety of organic reactions, and its structure can be used for the synthesis of several other compounds. CBN-PBN has been extensively studied in recent years, and its potential applications in scientific research have been explored.

Scientific Research Applications

Antitubercular Potential

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole derivatives have been explored for their potential use as new antitubercular agents. These compounds exhibit excellent bactericidal properties against aerobic whole cells of Mycobacterium tuberculosis. Modifications at specific positions on the benzimidazole ring, such as the replacement of the ether oxygen with nitrogen, have shown to slightly improve potency. The extension of the linker region between specific positions and the terminal hydrophobic aromatic substituent has led to significant improvements in potency against Mycobacterium tuberculosis (Kim et al., 2009).

Antileishmanial Activity

The benzimidazole derivatives are also being studied for their application in treating neglected tropical diseases such as visceral leishmaniasis (VL). Initial studies related to tuberculosis led to the discovery of these compounds' potential as a first-in-class drug candidate for VL. Various modifications to the aryloxy side chain, such as exchange of the linking oxygen for nitrogen, have been well-tolerated, with some derivatives showing improved aqueous solubility and significant efficacy in mouse models of acute Leishmania donovani infection (Thompson et al., 2016).

Antimicrobial and Anticancer Properties

Benzimidazole derivatives containing the 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole structure have been designed and synthesized, showing potent antimicrobial activity against both gram-positive and gram-negative bacteria, including methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. Moreover, these compounds have demonstrated anticancer activity against various cancer cell lines, including HepG2, MDA-MB-231, MCF7, RMS, and C26, with low μM IC50 values. Computational ADMET profiling and docking studies suggest these compounds have comparable drug-like properties to known antimicrobial and anticancer agents (Pham et al., 2022).

properties

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3/c21-16-8-6-14(7-9-16)13-27-23-19-12-17(24(25)26)10-11-18(19)22-20(23)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBPSDRBNDZPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

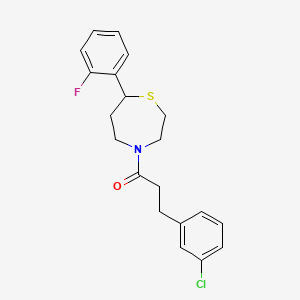

![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)

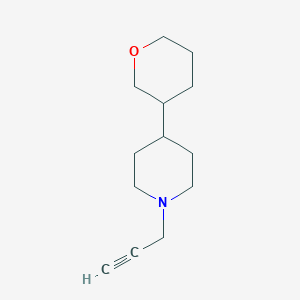

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)

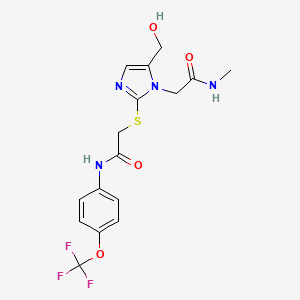

![2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2813219.png)

![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)